Memantine Glycine

Pharmaceutical impurity analysis Solubility profiling Reference standard characterization

Memantine Glycine (CAS 1340545-88-1), chemically N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine, is an adamantane-amino acid conjugate with molecular formula C₁₄H₂₃NO₂ and molecular weight 237.34 g/mol. It is primarily utilized as a characterized impurity reference standard of the Alzheimer's medication Memantine (an uncompetitive NMDA receptor antagonist), enabling analytical method development, validation (AMV), and quality control (QC) during commercial production or ANDA submissions.

Molecular Formula C14H23NO2
Molecular Weight 237.343
CAS No. 1340545-88-1
Cat. No. B587231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemantine Glycine
CAS1340545-88-1
SynonymsN-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine
Molecular FormulaC14H23NO2
Molecular Weight237.343
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C
InChIInChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17)
InChIKeyVENQYZMKCWDVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Memantine Glycine (CAS 1340545-88-1) – Impurity Reference Standard or Functional Conjugate for Alzheimer's and NMDA Receptor Research


Memantine Glycine (CAS 1340545-88-1), chemically N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine, is an adamantane-amino acid conjugate with molecular formula C₁₄H₂₃NO₂ and molecular weight 237.34 g/mol . It is primarily utilized as a characterized impurity reference standard of the Alzheimer's medication Memantine (an uncompetitive NMDA receptor antagonist), enabling analytical method development, validation (AMV), and quality control (QC) during commercial production or ANDA submissions [1]. Structurally, its glycine moiety distinguishes it from the parent drug memantine hydrochloride and from sugar-derived Maillard impurities, offering differentiable physicochemical properties relevant to both pharmaceutical analysis and exploratory neuroprotection research .

Why Generic Memantine Impurities or the Parent API Cannot Substitute for Memantine Glycine in Analytical and Stability Testing Contexts


Memantine Glycine is not merely a structural variant of memantine; it is a specific process-related impurity formed via Maillard reaction between memantine and carboxymethylcellulose sodium (CMC-Na) excipient, carrying a glycine adduct that imparts distinct solubility (slightly soluble in DMSO/Methanol vs. parent drug's high water solubility) and thermal properties (melting point 175–180°C vs. ~292°C for memantine HCl) [1]. Unlike other memantine impurities such as memantine-lactose adduct (ML) or memantine-galactose adduct (MGAL), its quantification requires specific validated HPLC-CAD methodology with a limit of quantitation of 0.4–0.6 μg/mL [2]. Substituting a generic memantine impurity reference or the parent API fails to provide the exact retention time, resolution, and spectral match necessary for compendial compliance or stability-indicating method validation [2].

Quantitative Differentiation Evidence for Memantine Glycine (CAS 1340545-88-1) Relative to Comparators


Aqueous Solubility Deficit vs. Memantine Hydrochloride: Implications for Analytical Method Development

Memantine Glycine exhibits markedly lower aqueous solubility compared to memantine hydrochloride, requiring organic solvent systems for dissolution. Memantine Glycine is described as soluble in DMSO (slightly, with heating and sonication) and slightly soluble in methanol , whereas memantine hydrochloride is freely soluble in water at 28–47 mg/mL (129.77–217.87 mM) [1]. This 28–47 mg/mL aqueous solubility for the parent drug translates to a solubility ratio difference exceeding two orders of magnitude when benchmarked against the 'slightly soluble' classification of Memantine Glycine in water [1]. This differential solubility directly impacts diluent selection for HPLC method development: aqueous-based diluents suitable for memantine HCl are unsuitable for Memantine Glycine reference standard preparation [2].

Pharmaceutical impurity analysis Solubility profiling Reference standard characterization

Thermal Identity: Melting Point Differential vs. Memantine Hydrochloride for Solid-State Characterization

Memantine Glycine displays a melting point of 175–180°C , significantly lower than the parent memantine hydrochloride, which melts with decomposition at approximately 292–297°C [1]. This >110°C melting point depression reflects the disruption of the ionic hydrochloride lattice upon N-substitution with the glycine moiety, introducing a carboxylic acid group that alters crystal packing. Differential scanning calorimetry (DSC) or melting point determination can therefore serve as a rapid orthogonal identification test to distinguish Memantine Glycine from both the API and other memantine-related impurities such as memantine-dimethylamino glycine adduct (DMAG) or memantine-lactose adduct (ML) [2].

Solid-state characterization Thermal analysis Polymorph identification

HPLC-CAD Method Sensitivity and Specificity for Glycine-Adduct Impurity Quantification vs. Other Maillard Impurities

A validated gradient HPLC method with charged aerosol detection (CAD) enables simultaneous quantification of four Maillard reaction impurities in memantine tablets: memantine-lactose adduct (ML), memantine-dimethylamino glycine adduct (DMAG), memantine-galactose adduct (MGAL), and memantine-glucose adduct (MGLU), achieving limits of detection and quantitation down to 0.4–0.6 μg/mL, corresponding to 0.02–0.03% of the memantine drug substance [1]. Memantine Glycine (CAS 1340545-88-1), structurally analogous to DMAG as a glycine-derived memantine adduct, is amenable to similar CAD-based detection, which is essential because these non-chromophoric impurities lack UV absorption and cannot be reliably quantified by conventional HPLC-UV methods [1]. The method employs a Synergy Hydro RP column (100 mm × 3 mm, 2.5 μm) with mobile phases containing 0.6% (v/v) heptafluorobutyric acid (HFBA) in acetonitrile-isopropyl alcohol-water mixtures, achieving resolution among structurally similar adducts [1]. In contrast, compendial HPLC-UV methods validated for memantine HCl assay are blind to these non-chromophoric glycine-adduct and sugar-adduct impurities, making Memantine Glycine an indispensable system suitability marker [1][2].

HPLC method validation Charged aerosol detection Genotoxic impurity quantification

Formation Pathway Specificity: Memantine Glycine as a CMC-Na Excipient Interaction Marker Distinct from Reducing Sugar Adducts

Memantine Glycine is formed specifically via the reaction of memantine's primary amine with chloroacetic acid impurities present in the carboxymethylcellulose sodium (CMC-Na) excipient, rather than via the reducing-sugar pathway that generates ML, MGAL, and MGLU [1]. This mechanistic distinction is critical: Memantine Glycine formation is dependent on the quality and purity of the CMC-Na excipient lot, whereas sugar-adduct impurities (ML, MGAL, MGLU) arise from Maillard reactions with lactose, galactose, or glucose excipients [1][2]. During accelerated stability studies (elevated temperature and humidity), Memantine Glycine shows a pronounced growth trend in formulations containing CMC-Na, making it a formulation-specific degradation marker rather than a universal memantine impurity [1]. The patent discloses a laboratory-scale synthesis yielding Memantine Glycine with high purity, enabling its use as an authentic reference marker for forced degradation and excipient compatibility studies [1].

Drug-excipient compatibility Forced degradation Maillard reaction

Neuroprotective Activity Class-Level Evidence: Glycyl-Glycine-Memantine Analog EC50 Comparable to Memantine Parent in Copper-Induced APPswe Neurotoxicity

Although direct pharmacological data for Memantine Glycine (CAS 1340545-88-1) are not yet published, the structurally proximal analog glycyl-glycine-memantine — differing by only one additional glycine residue — was evaluated alongside six other memantine derivatives and the parent drug memantine in a copper-induced neurotoxicity model using APPswe cells [1]. The study reported EC₅₀ values for the seven novel derivatives ranging from 1.120 μM to 94.88 μM, with the glycyl-glycine-memantine analog demonstrating neuroprotective effects comparable to the positive drug memantine (EC₅₀ = 1.120 ± 0.398 μM) [1][2]. A QSAR model using HYBOT descriptors (log(1/EC₅₀) = (0.677 ± 0.236) − (4.762 ± 0.703)·Σ(Cad/α); R = 0.9496; n = 7; F = 45.9) enables prediction of EC₅₀ for untested glycine-memantine conjugates [1]. The neuroprotective effect was confirmed in a secondary model: glutamate-induced neurotoxicity in SH-SY5Y cells, where glycyl-glycine-memantine at 0.032 μM and 0.16 μM significantly increased cell viability (p < 0.01–0.001), matching the positive control memantine [1].

Neuroprotection Alzheimer's disease Copper-induced toxicity

Regulatory Reference Standard Credentials: ISO 17034 Certification and Structure Elucidation Report (SER) Availability

Memantine Glycine is available as an ISO 17034-certified reference material from accredited manufacturers such as CATO Research Chemicals, ensuring metrological traceability suitable for regulatory submissions [1]. The HCl salt form (Memantine-Glycine Adduct HCl) is supplied with a comprehensive Structure Elucidation Report (SER) including NMR, MS, IR, and elemental analysis, and certificates of analysis (COA) compliant with USP, EMA, JP, and BP pharmacopoeial standards [2]. This level of characterization contrasts with generic memantine impurity standards that may lack formal ISO 17034 accreditation or complete structural elucidation documentation [1][2]. The certified reference standard supports analytical method development, method validation (AMV), quality control (QC), ANDA and DMF submissions, and stability studies [2].

Reference standard certification ISO 17034 ANDA regulatory submission

Recommended Application Scenarios for Memantine Glycine (CAS 1340545-88-1) Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC-CAD Method Development for Memantine Drug Products Containing CMC-Na Excipient

Analytical laboratories developing stability-indicating methods for memantine hydrochloride tablets formulated with CMC-Na must include Memantine Glycine as a system suitability marker and impurity reference standard. As demonstrated by Rystov et al. (2011), non-chromophoric Maillard impurities including glycine-adducts (DMAG) are invisible to HPLC-UV but quantifiable by HPLC-CAD at 0.4–0.6 μg/mL LOQ [1]. The specific formation of Memantine Glycine from memantine-CMC-Na interaction (disclosed in CN109879774) makes it the definitive marker for this excipient compatibility pathway, distinct from sugar-adduct impurities [2]. Laboratories should procure the ISO 17034-certified reference standard with full Structure Elucidation Report to satisfy ICH Q2(R1) method validation requirements [3].

ANDA Forced Degradation and Excipient Compatibility Studies for Generic Memantine Formulations

Generic pharmaceutical developers pursuing ANDA submissions for memantine hydrochloride tablets should employ Memantine Glycine as a key impurity marker in forced degradation (stress) studies and excipient compatibility screening. The patent-documented accelerated growth of this impurity under high temperature and humidity in CMC-Na-containing formulations [1] necessitates its use as a critical quality attribute for formulation optimization. Unlike memantine-lactose or memantine-galactose adducts that arise from reducing-sugar pathways, Memantine Glycine reports specifically on CMC-Na excipient quality, enabling targeted supplier qualification [1][2].

SAR Probe Compound for Adamantane-Amino Acid Conjugate Neuroprotection Research

Neuroscience researchers investigating structure-activity relationships of NMDA receptor-targeted neuroprotective agents can employ Memantine Glycine as the minimal glycine-conjugate scaffold. Class-level evidence from the 2022 MDPI study demonstrates that glycyl-glycine-memantine (a direct structural extension) preserves neuroprotective potency comparable to memantine parent in both copper-induced APPswe and glutamate-induced SH-SY5Y neurotoxicity models (EC₅₀ range 1.120–94.88 μM) [1]. The established HYBOT QSAR model (R = 0.9496) enables solubility and bioactivity prediction for Memantine Glycine and its derivatives, supporting rational lead optimization [1].

Reference Standard Procurement for Multi-Compendial QC Laboratory Operations

QC laboratories operating under multiple pharmacopoeial frameworks (USP, EP, JP, BP) should specify ISO 17034-certified Memantine Glycine reference standards with full Structure Elucidation Reports (SER) to ensure regulatory compliance across jurisdictions. The compound's distinct melting point (175–180°C) vs. memantine HCl (~292°C) provides a simple orthogonal identity verification test, while its organic-solvent solubility profile (DMSO, methanol) necessitates documented diluent validation distinct from aqueous-based memantine HCl methods [1][2]. The Veeprho Memantine-Glycine Adduct HCl product explicitly supports ANDA, NDA, and DMF submission requirements with comprehensive characterization data packages [3].

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